molecular formula H12N3O7P B1589347 hydroxyazanium;phosphate CAS No. 20845-01-6

hydroxyazanium;phosphate

Cat. No. B1589347
Key on ui cas rn: 20845-01-6
M. Wt: 197.09 g/mol
InChI Key: ZOYOYNHYKLRFRQ-UHFFFAOYSA-K
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Patent
US06316639B1

Procedure details

1.48 g (10.0 mmol) of phthalic anhydride and 0.723 g (3.67 mmol) of hydroxylammonium phosphate were pulverized, mixed and, following the addition of 2 ml of water, heated at a bath temperature of 130° C. for about 1½ hours. The cooled lemon-yellow reaction mixture was diluted with water, and the solid was filtered off with suction, washed with water and dried at 50° C. The yield was 1.39 g (86%).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0.723 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.P([O-])([O-])([O-])=O.[OH:17][NH3+:18].O[NH3+].O[NH3+]>O>[OH:17][N:18]1[C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]2[C:1]1=[O:6] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
0.723 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].O[NH3+].O[NH3+].O[NH3+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Name
Type
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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